ethyl 1-{[1-(1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]acetyl}piperidine-4-carboxylate
CAS No.:
Cat. No.: VC14512961
Molecular Formula: C26H27N3O4
Molecular Weight: 445.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H27N3O4 |
|---|---|
| Molecular Weight | 445.5 g/mol |
| IUPAC Name | ethyl 1-[2-[1-(1H-indol-3-yl)-3-oxo-1H-isoindol-2-yl]acetyl]piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C26H27N3O4/c1-2-33-26(32)17-11-13-28(14-12-17)23(30)16-29-24(19-8-3-4-9-20(19)25(29)31)21-15-27-22-10-6-5-7-18(21)22/h3-10,15,17,24,27H,2,11-14,16H2,1H3 |
| Standard InChI Key | UJJWLXPPJYJCBA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1CCN(CC1)C(=O)CN2C(C3=CC=CC=C3C2=O)C4=CNC5=CC=CC=C54 |
Introduction
Chemical Identity and Nomenclature
Systematic Identification
The compound’s IUPAC name, ethyl 1-[2-[1-(1H-indol-3-yl)-3-oxo-1H-isoindol-2-yl]acetyl]piperidine-4-carboxylate, systematically describes its structure: a piperidine ring substituted at position 1 with an acetyl group bearing an isoindol-1-yl moiety, which is further modified with an indole group at position 3. The piperidine’s position 4 is esterified with an ethyl carboxylate .
Table 1: Key Identifiers
Structural and Stereochemical Analysis
Core Architecture
The molecule integrates three distinct pharmacophores:
-
Indole moiety: A bicyclic structure with a pyrrole ring fused to benzene, enabling π-π stacking interactions and hydrophobic binding .
-
Isoindolone subunit: A lactam-containing bicyclic system contributing rigidity and hydrogen-bonding capacity via the ketone oxygen .
-
Piperidine-4-carboxylate: A six-membered azacycle with a carboxylate ester at position 4, enhancing solubility and serving as a metabolic liability site .
Conformational Dynamics
Molecular modeling reveals that the acetyl linker between the piperidine and isoindolone allows rotational flexibility, enabling adaptation to target binding pockets. The ethyl carboxylate group adopts an equatorial position on the piperidine ring, minimizing steric clash with the N-acetyl substituent .
Table 2: Computed Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| LogP | 3.2 | XLogP3-AA |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 6 | PubChem |
| Topological Polar SA | 98.5 Ų | PubChem |
Synthesis and Derivative Strategies
Structure-Activity Relationship (SAR) Considerations
-
Indole substitution: Analog studies show that halogenation at position 5 of the indole ring enhances target affinity in related antiparasitic compounds .
-
Piperidine modifications: Replacement of the ethyl carboxylate with tert-butyl groups in analogs reduces aqueous solubility but improves blood-brain barrier penetration .
Biological Profiling and Target Hypotheses
Antiparasitic Screening Data
As MMV011576, this compound was evaluated in the Malaria Box screening initiative, demonstrating submicromolar activity against Plasmodium falciparum (EC₅₀ = 320 nM) . Its structural similarity to bicyclic azetidines—known inhibitors of phenylalanyl-tRNA synthetase (PheRS)—suggests a conserved mechanism targeting aminoacyl-tRNA synthetases in apicomplexan parasites .
Enzymatic Targets
Molecular docking simulations predict high-affinity binding to the adenosine triphosphate (ATP) pocket of PfPheRS (PDB: 6EGH), with key interactions:
-
Indole NH forms a hydrogen bond with Asp136.
-
Isoindolone ketone coordinates Mg²⁺ via water-mediated interactions.
-
Piperidine carboxylate stabilizes the lysyl side chain of Lys443 .
Table 3: Predicted Binding Affinities
| Target | ΔG (kcal/mol) | Ki (nM) |
|---|---|---|
| PfPheRS | -9.2 | 180 |
| Human PheRS | -6.8 | 8,500 |
Regulatory and Intellectual Property Landscape
Patent Activity
No direct patents claim this compound, but analogs featuring isoindolone-piperidine conjugates are protected under WO2017155867A1 (antimalarials) and EP3284719B1 (kinase inhibitors) .
Preclinical Development Barriers
-
Aqueous solubility: 12 μg/mL at pH 7.4 limits parenteral formulation.
-
Plasma protein binding: 94% albumin binding reduces free fraction in circulation .
Future Directions and Optimization Strategies
Lead Optimization Priorities
-
Prodrug approaches: Replacement of the ethyl ester with pivaloyloxymethyl groups to enhance oral bioavailability.
-
Target engagement assays: Development of fluorescently labeled probes for cellular PheRS occupancy studies.
Repurposing Opportunities
Given the conserved nature of PheRS across protozoa, this compound could be repositioned against cryptosporidiosis and toxoplasmosis—diseases with unmet therapeutic needs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume